molecular formula C20H30O3 B592928 (+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID CAS No. 131339-24-7

(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID

Cat. No.: B592928
CAS No.: 131339-24-7
M. Wt: 318.4 g/mol
InChI Key: RGZIXZYRGZWDMI-IXQKDQKQSA-N
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Description

(+/-)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid is a metabolite derived from arachidonic acid. It is part of the epoxygenase pathway and is known for its role in various physiological processes. This compound is a type of eicosanoid, which are signaling molecules that exert complex control over many bodily systems, primarily in inflammation and immunity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid typically involves the epoxidation of arachidonic acid. This can be achieved using various oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the epoxy group at the desired position. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to maintain the integrity of the double bonds.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. large-scale synthesis can be achieved through optimized epoxidation processes using high-purity arachidonic acid and efficient catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(+/-)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form dihydroxy derivatives.

    Hydrolysis: The epoxy group can be hydrolyzed to form vicinal diols.

    Reduction: Reduction reactions can convert the epoxy group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the epoxy group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products

    Dihydroxy derivatives: Formed through oxidation.

    Vicinal diols: Result from hydrolysis of the epoxy group.

    Alcohols: Produced through reduction reactions.

Scientific Research Applications

(+/-)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid has several scientific research applications:

    Chemistry: Used as a model compound to study epoxide chemistry and reactions.

    Biology: Investigated for its role in cellular signaling and regulation of inflammation.

    Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and conditions like Alzheimer’s disease due to its anti-inflammatory properties.

    Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific receptors and enzymes involved in the epoxygenase pathway. It acts as a signaling molecule, modulating various physiological processes such as inflammation, vasodilation, and platelet aggregation. The molecular targets include cytochrome P450 enzymes and specific eicosanoid receptors, which mediate its biological effects.

Comparison with Similar Compounds

Similar Compounds

    14,15-Dihydroxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid: A dihydroxy derivative with similar biological activities.

    11,12-Epoxy-5Z,8Z,14Z-eicosatrienoic acid: Another epoxygenase pathway metabolite with distinct physiological roles.

Uniqueness

(+/-)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid is unique due to its specific position of the epoxy group and its potent biological activities. It has a distinct role in modulating inflammation and vascular functions, making it a valuable compound for research in these areas.

Properties

CAS No.

131339-24-7

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(5Z,8Z,11Z)-13-[(2S,3R)-3-[(Z)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,12-3-,13-10-/t18-,19+/m1/s1

InChI Key

RGZIXZYRGZWDMI-IXQKDQKQSA-N

SMILES

CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O

Isomeric SMILES

CC/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O

Canonical SMILES

CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O

Appearance

Assay:≥90%A solution in ethanol

Synonyms

(±)14,15 EEQ; (±)14,15-epoxy Eicosatetraenoic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID
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(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID
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(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID
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(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID
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(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID
Reactant of Route 6
(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID

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